(R)-3-Aminobutanoic Acid (R)-3-Aminobutanoic Acid
Brand Name: Vulcanchem
CAS No.: 3775-73-3
VCID: VC21536768
InChI: InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
SMILES: CC(CC(=O)O)N
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

(R)-3-Aminobutanoic Acid

CAS No.: 3775-73-3

Cat. No.: VC21536768

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Aminobutanoic Acid - 3775-73-3

CAS No. 3775-73-3
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name (3R)-3-aminobutanoic acid
Standard InChI InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Standard InChI Key OQEBBZSWEGYTPG-GSVOUGTGSA-N
Isomeric SMILES C[C@H](CC(=O)[O-])[NH3+]
SMILES CC(CC(=O)O)N
Canonical SMILES CC(CC(=O)[O-])[NH3+]

Chemical and Physical Properties

Molecular Structure and Identification

(R)-3-Aminobutanoic acid possesses distinct chemical identifiers that enable precise recognition in scientific literature and databases. Its structure can be represented through various chemical notation systems including IUPAC naming, InChI, and SMILES notation . The compound's stereochemistry is a crucial aspect of its identity, with the R-configuration at the third carbon atom playing a vital role in its biological and chemical behavior.

Physical Characteristics

The physical properties of (R)-3-Aminobutanoic acid provide important information for its handling, storage, and application in research and industrial settings. The compound exists as a solid at room temperature with specific physical parameters as detailed in the table below :

PropertyValueReference
Molecular Weight103.12 g/mol
Melting Point210-214 °C (in ethanol, methanol, diethyl ether)
Boiling Point223.6±23.0 °C at 760 mmHg
Density1.1±0.1 g/cm³
Optical Rotation-32.4 ° (0.6 g/100ml, 10cm, H₂O, 589 nm)
Flash Point89.0±22.6 °C
Index of Refraction1.462
Molar Refractivity25.6±0.3 cm³
Acidity Coefficient (pKa)3.67±0.12 (Predicted)

Solubility and Chemical Reactivity

(R)-3-Aminobutanoic acid is soluble in water and alcohol solvents, which facilitates its use in various laboratory and industrial applications . The compound's water solubility and relatively neutral pH in solution suggest compatibility with biological systems during synthesis or testing processes .

In terms of chemical reactivity, the presence of both amino and carboxyl functional groups provides multiple sites for reaction and derivatization. This makes the compound particularly valuable as a starting material or intermediate in the synthesis of more complex molecules . The computed hydrogen bond donor count of 2 and hydrogen bond acceptor count of 3 indicate its potential for intermolecular interactions .

Synonyms and Alternative Nomenclature

Given the complexity of chemical naming conventions, (R)-3-Aminobutanoic acid is known by several synonyms in scientific literature and commercial contexts. These alternative names are important for comprehensive literature searches and proper identification across different databases and publications .

Some of the most commonly used synonyms include:

  • (R)-3-Aminobutyric acid

  • (3R)-3-aminobutanoic acid

  • (R)-Beta-aminobutanoic acid

  • (R)-Homo-beta-alanine

  • D-3-Abu-OH

  • L-3-Abu-OH

  • (-)-3-Aminobutyric acid

  • 3-(R)-amino-butyric acid

  • D-A-Homoalanine

Each of these names refers to the same compound but may be preferred in different contexts or research areas. The European Community has assigned it the EC Number 868-214-4, which serves as another important identifier in regulatory and commercial contexts .

Applications in Pharmaceutical Research

Role as a Pharmaceutical Intermediate

(R)-3-Aminobutanoic acid serves as a versatile precursor in pharmaceutical synthesis due to its chiral nature and functional groups, which allow for tailored modifications in the development of active pharmaceutical ingredients (APIs) . The compound's stability and predictable reactivity make it valuable in multi-step synthesis pathways, where precision and stereochemical control are crucial .

Beta-Peptide Synthesis

One of the most significant applications of (R)-3-Aminobutanoic acid is in the synthesis of beta-peptides—oligomers that exhibit remarkable resistance to proteases, unlike traditional peptides composed of alpha-amino acids . This resistance stems from the beta-carbon spacing in the compound, which disrupts recognition by enzymes that typically cleave alpha-peptide bonds .

Research has demonstrated that beta-peptides incorporating (R)-3-Aminobutanoic acid show promise in developing antimicrobial agents with prolonged activity in vivo, offering potential solutions for drugs requiring extended half-lives . These beta-peptides have particularly shown potential in combating resistant bacteria, addressing a growing concern in modern medicine .

Other Applications

Beyond pharmaceuticals, (R)-3-Aminobutanoic acid has applications in:

  • Serving as a substrate for deaminases

  • Diagnosis and treatment of liver diseases

  • Synthesis of plant growth regulators

  • General organic synthesis procedures

Chemical and Physical Properties in Detail

Computed Properties

Advanced computational methods have been used to determine various properties of (R)-3-Aminobutanoic acid, providing valuable information for researchers working with this compound :

PropertyValueMethod/Source
XLogP3-AA-3.1Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Exact Mass103.063328530 DaComputed by PubChem 2.2

These properties highlight the compound's hydrophilicity (negative XLogP3-AA value), potential for hydrogen bonding, and molecular flexibility, all of which influence its behavior in chemical reactions and biological systems .

Stereochemistry Significance

The stereochemistry of (R)-3-Aminobutanoic acid is crucial for its biological activity and pharmaceutical applications. The R-configuration at the stereocenter affects how the molecule interacts with biological targets, including enzymes and receptors . This stereoselectivity is particularly important in pharmaceutical development, where different enantiomers of the same compound can exhibit vastly different biological effects .

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